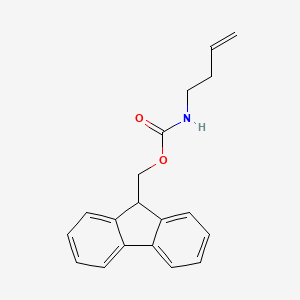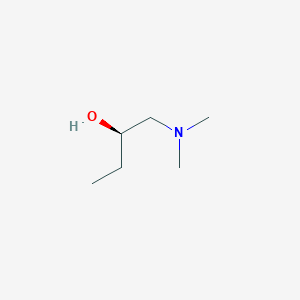![molecular formula C8H20Cl3N3 B11752835 (7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride](/img/structure/B11752835.png)
(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride, typically involves cyclization, ring annulation, and cycloaddition reactions. Common synthetic routes include:
Cyclization: This method involves the formation of a ring structure by intramolecular reactions.
Ring Annulation: This process adds a new ring to an existing ring system.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Industrial Production Methods
Industrial production of such compounds often employs scalable methods like direct C-H arylation and other efficient synthetic techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives and related nitrogen-containing heterocycles. Examples include:
- Pyrrolo[2,3-b]pyrazine derivatives
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
What sets (7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride apart is its specific stereochemistry and the presence of the trihydrochloride salt form, which can influence its solubility, stability, and biological activity .
Properties
Molecular Formula |
C8H20Cl3N3 |
|---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
(7R,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10-2-3-11-5-7(9)4-8(11)6-10;;;/h7-8H,2-6,9H2,1H3;3*1H/t7-,8+;;;/m1.../s1 |
InChI Key |
QPRZREAAQOKCSS-LGTUNZBKSA-N |
Isomeric SMILES |
CN1CCN2C[C@@H](C[C@H]2C1)N.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN2CC(CC2C1)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


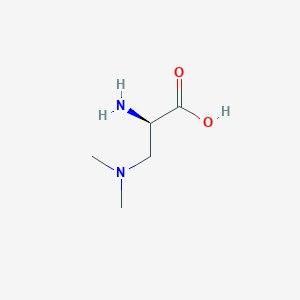
![7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11752757.png)
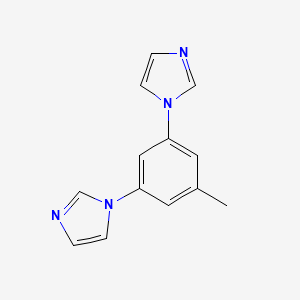
![5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)
![[2,4'-Bipyridine]-3,3'-diol](/img/structure/B11752766.png)
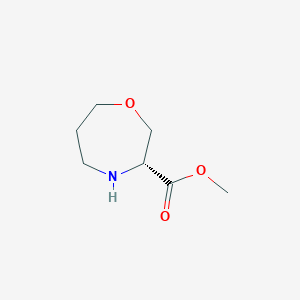
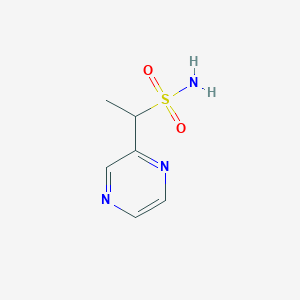
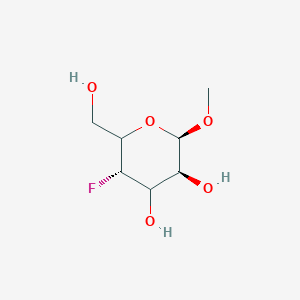
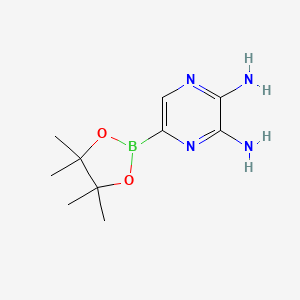
![tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate](/img/structure/B11752811.png)
